molecular formula C20H17BrClN3O2S B14921089 N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide

N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide

Cat. No.: B14921089
M. Wt: 478.8 g/mol
InChI Key: LSBQDIZPMVLGLG-FSJBWODESA-N
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Description

N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a dimethylamino group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the bromine and chlorophenyl groups. The final step involves the condensation of the intermediate with dimethylaminobenzohydrazide under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

When compared to similar compounds, N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • N’~1~-((E)-1-{4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE
  • N’~1~-((E)-1-{4-BROMO-5-[(4-FLUOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE These compounds share similar structures but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H17BrClN3O2S

Molecular Weight

478.8 g/mol

IUPAC Name

N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]-3-(dimethylamino)benzamide

InChI

InChI=1S/C20H17BrClN3O2S/c1-25(2)15-5-3-4-13(10-15)19(26)24-23-12-16-11-18(21)20(27-16)28-17-8-6-14(22)7-9-17/h3-12H,1-2H3,(H,24,26)/b23-12+

InChI Key

LSBQDIZPMVLGLG-FSJBWODESA-N

Isomeric SMILES

CN(C)C1=CC=CC(=C1)C(=O)N/N=C/C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NN=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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